molecular formula C21H13F3N4O B2600669 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether CAS No. 866051-73-2

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2600669
CAS No.: 866051-73-2
M. Wt: 394.357
InChI Key: CUODXLONRVMLBY-UHFFFAOYSA-N
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Description

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds known as triazines. Triazines are characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes both a pyridine ring and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of a di-azide ester with a base such as cesium carbonate or potassium bicarbonate in dimethylformamide (DMF) at low temperatures (0°C) for several hours . This reaction yields various triazine derivatives, including the target compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or solid-phase synthesis. These methods offer advantages in terms of reaction speed and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like cesium carbonate and potassium bicarbonate, as well as solvents such as DMF. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions may yield various substituted triazine derivatives, while nucleophilic displacement can result in the formation of new functional groups on the triazine ring .

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether involves its interaction with various molecular targets. The compound’s structure allows it to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether apart is its combination of a pyridine ring and a trifluoromethyl group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a versatile reagent in organic synthesis .

Properties

IUPAC Name

6-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4O/c22-21(23,24)15-9-6-10-16(13-15)29-20-18(14-7-2-1-3-8-14)27-28-19(26-20)17-11-4-5-12-25-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUODXLONRVMLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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